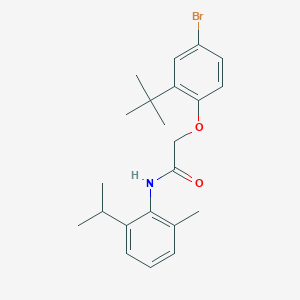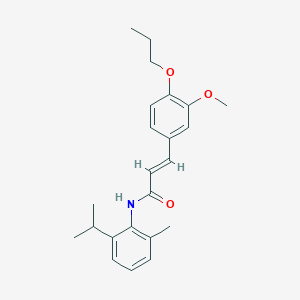
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide
Übersicht
Beschreibung
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 activates sGC by binding to the heme moiety of the enzyme, leading to a conformational change that increases its catalytic activity. This results in the production of cGMP, which activates protein kinase G (PKG) and other downstream effectors. PKG regulates various cellular processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and cardioprotective effects. It has been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension and to reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 is a potent and selective activator of sGC, making it a valuable tool for studying the role of cGMP signaling in various physiological processes. However, its effects may be cell-specific and may depend on the concentration and duration of exposure. Additionally, its use may be limited by its stability and solubility in aqueous solutions.
Zukünftige Richtungen
Future research on 2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 may focus on its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. Additionally, further studies may investigate its mechanism of action and downstream effectors, as well as its potential interactions with other signaling pathways. Finally, the development of more stable and soluble analogs of 2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 may improve its suitability for clinical use.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. It acts as a potent activator of soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP), a secondary messenger that regulates various physiological processes. 2-(4-bromo-2-tert-butylphenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide 41-2272 has been shown to increase cGMP levels in various tissues, leading to vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO2/c1-14(2)17-9-7-8-15(3)21(17)24-20(25)13-26-19-11-10-16(23)12-18(19)22(4,5)6/h7-12,14H,13H2,1-6H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPPNVQWMUVRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751230.png)
![methyl [5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751238.png)
![methyl [5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751240.png)
![methyl [5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751258.png)
![methyl [5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751260.png)
![methyl [5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751265.png)
![methyl [5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751267.png)
![methyl (5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3751273.png)
![methyl [5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3751284.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3751292.png)



![4-chloro-3-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3751331.png)